Galmic

Description

Properties

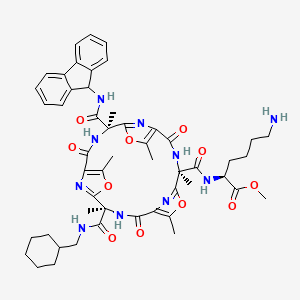

Molecular Formula |

C51H60N10O11 |

|---|---|

Molecular Weight |

989.1 g/mol |

IUPAC Name |

methyl (2S)-6-amino-2-[[(4R,11R,18R)-11-(cyclohexylmethylcarbamoyl)-18-(9H-fluoren-9-ylcarbamoyl)-4,7,11,14,18,21-hexamethyl-2,9,16-trioxo-6,13,20-trioxa-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-4-carbonyl]amino]hexanoate |

InChI |

InChI=1S/C51H60N10O11/c1-26-36-41(64)61-51(6,45(68)55-38-32-21-13-11-19-30(32)31-20-12-14-22-33(31)38)48-58-37(28(3)72-48)40(63)60-50(5,44(67)54-34(42(65)69-7)23-15-16-24-52)47-57-35(27(2)71-47)39(62)59-49(4,46(56-36)70-26)43(66)53-25-29-17-9-8-10-18-29/h11-14,19-22,29,34,38H,8-10,15-18,23-25,52H2,1-7H3,(H,53,66)(H,54,67)(H,55,68)(H,59,62)(H,60,63)(H,61,64)/t34-,49-,50-,51-/m0/s1 |

InChI Key |

DOHGPSDHRIKTDB-KBAHWNQNSA-N |

Isomeric SMILES |

CC1=C2C(=O)N[C@@](C3=NC(=C(O3)C)C(=O)N[C@@](C4=NC(=C(O4)C)C(=O)N[C@@](C(=N2)O1)(C)C(=O)NCC5CCCCC5)(C)C(=O)N[C@@H](CCCCN)C(=O)OC)(C)C(=O)NC6C7=CC=CC=C7C8=CC=CC=C68 |

Canonical SMILES |

CC1=C2C(=O)NC(C3=NC(=C(O3)C)C(=O)NC(C4=NC(=C(O4)C)C(=O)NC(C(=N2)O1)(C)C(=O)NCC5CCCCC5)(C)C(=O)NC(CCCCN)C(=O)OC)(C)C(=O)NC6C7=CC=CC=C7C8=CC=CC=C68 |

Synonyms |

galmic |

Origin of Product |

United States |

Foundational & Exploratory

Galmic: A Selective, Non-Peptide Agonist for the Galanin Receptor 1 (GalR1) - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Galmic, a non-peptide, systemically active agonist with selectivity for the galanin receptor 1 (GalR1). This compound was identified from a synthetic library designed to mimic the pharmacophores of galanin, the endogenous ligand for galanin receptors. This document details this compound's binding affinity, the signaling pathways it modulates, and the experimental protocols utilized for its characterization. Quantitative data are presented in a structured format, and key experimental workflows and signaling cascades are visualized using diagrams to facilitate understanding. This guide is intended for researchers and professionals in drug development exploring the therapeutic potential of targeting the galaninergic system.

Introduction

The galaninergic system, comprising the neuropeptide galanin and its receptors (GalR1, GalR2, and GalR3), is implicated in a wide array of physiological processes, including nociception, seizure threshold, mood regulation, and cognition.[1][2] The development of subtype-selective ligands for galanin receptors is crucial for dissecting the specific roles of each receptor and for developing targeted therapeutics. This compound emerged as a significant pharmacological tool due to its selective agonist activity at GalR1.[1] This guide offers an in-depth look at the core technical details surrounding this compound's characterization as a selective GalR1 agonist.

Chemical Properties

This compound is a non-peptide small molecule identified from a combinatorial library. Its structure is based on a rigid molecular scaffold designed to present key functional groups in a manner that mimics the binding of galanin to its receptor.

-

IUPAC Name: 2-amino-N-[(1R)-1-[[(1R)-1-[[(1R)-1-(cyclohexylmethylcarbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl]-2-(4-hydroxyphenyl)ethyl]carbamoyl]-2-phenylethyl]acetamide

-

Molecular Formula: C44H57N7O6

-

Molar Mass: 776.97 g/mol

Pharmacological Data

The pharmacological profile of this compound has been primarily characterized by its binding affinity and selectivity for GalR1 over GalR2. While a specific EC50 value from a functional assay is not prominently reported in the literature, its agonist activity is well-established through various in vivo models.

| Parameter | Receptor | Value | Cell Line | Assay Type | Reference |

| Binding Affinity (Ki) | Human GalR1 | 34.2 µM | Bowes Melanoma | Radioligand Binding | [1] |

| Rat GalR2 | > 100 µM | CHO-K1 | Radioligand Binding | [1] | |

| Functional Potency (EC50) | Human GalR1 | Not Reported | - | cAMP Inhibition / GTPγS Binding | - |

Table 1: Quantitative Pharmacological Data for this compound

Signaling Pathways

GalR1 is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gαi/o proteins.[3] Activation of GalR1 by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling pathway is central to the physiological effects mediated by GalR1.

Caption: GalR1 signaling pathway initiated by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a selective GalR1 agonist.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for galanin receptors.

-

Cell Lines:

-

Radioligand: ¹²⁵I-labeled porcine galanin is used as the radioactive ligand.[1]

-

Protocol:

-

Membrane Preparation: Cells are cultured and harvested. The cell pellet is homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors.

-

Binding Reaction: Cell membranes are incubated in a binding buffer containing a fixed concentration of ¹²⁵I-galanin and varying concentrations of the competitor ligand (this compound).[1] The binding buffer typically consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 0.05% BSA, supplemented with protease inhibitors.[1]

-

Incubation: The reaction mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of ¹²⁵I-galanin) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Caption: Experimental workflow for the radioligand binding assay.

Functional Assays: cAMP Inhibition and GTPγS Binding

These functional assays are used to determine the potency (EC50) and efficacy of this compound as a GalR1 agonist.

This assay measures the ability of this compound to inhibit the production of cAMP, a downstream effect of GalR1 activation.

-

Cell Line: CHO or HEK293 cells stably expressing human GalR1.

-

Protocol:

-

Cell Culture: Cells are seeded in a multi-well plate and cultured overnight.

-

Assay Procedure: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Agonist Treatment: Cells are treated with varying concentrations of this compound.

-

Adenylyl Cyclase Stimulation: Following agonist treatment, adenylyl cyclase is stimulated with forskolin (B1673556) to induce cAMP production.

-

cAMP Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as ELISA or HTRF.

-

Data Analysis: The results are plotted as a dose-response curve, and the EC50 value is determined using non-linear regression.

-

This assay measures the direct activation of G-proteins by the receptor upon agonist binding.

-

Cell Line: CHO or HEK293 cells stably expressing human GalR1.

-

Radioligand: [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

Protocol:

-

Membrane Preparation: Cell membranes are prepared as described for the radioligand binding assay.

-

Binding Reaction: Membranes are incubated in an assay buffer containing GDP, varying concentrations of this compound, and a fixed concentration of [³⁵S]GTPγS.

-

Incubation: The reaction is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.

-

Separation: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is determined by scintillation counting.

-

Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of this compound to determine the EC50 and Emax values.

-

In Vivo Models

This compound's agonist activity at GalR1 has been demonstrated in several in vivo models.

-

Seizure Model: In a model of status epilepticus induced by perforant path stimulation in rats, intrahippocampal or intraperitoneal administration of this compound was shown to attenuate or block seizure activity.[1]

-

Pain Model: In the formalin-induced inflammatory pain model in mice, intraperitoneal injection of this compound produced a potent inhibition of flinching behavior.[1]

-

Depression Model: In the forced-swim test in rats, a model used to screen for antidepressant-like activity, intraperitoneal administration of this compound resulted in a significant increase in activity, consistent with an antidepressant effect.[1]

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of GalR1. Its selectivity over GalR2 allows for the specific interrogation of GalR1-mediated effects. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of galaninergic signaling. Further characterization of its functional potency and the development of second-generation analogs with improved affinity and pharmacokinetic properties are promising avenues for future research.

References

Galmic: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galmic is a non-peptide small molecule that acts as a selective agonist for the galanin receptor 1 (GalR1). Its unique structure and favorable pharmacological profile have made it a valuable tool for investigating the physiological roles of the galanin system, particularly in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Identifiers

This compound possesses a complex macrocyclic structure. Its systematic IUPAC name is methyl 6-amino-2-[[(4R,11R,18R)-18-(cyclohexylmethylcarbamoyl)-11-(9H-fluoren-9-ylcarbamoyl)-4,7,11,14,18,21-hexamethyl-2,9,16-trioxo-6,13,20-trioxa-3,10,17,22,23,24-hexazatetracyclo[17.2.1.1⁵,⁸.1¹²,¹⁵]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-4-carbonyl]amino]hexanoate.[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | methyl 6-amino-2-[[(4R,11R,18R)-18-(cyclohexylmethylcarbamoyl)-11-(9H-fluoren-9-ylcarbamoyl)-4,7,11,14,18,21-hexamethyl-2,9,16-trioxo-6,13,20-trioxa-3,10,17,22,23,24-hexazatetracyclo[17.2.1.1⁵,⁸.1¹²,¹⁵]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-4-carbonyl]amino]hexanoate[1] |

| CAS Number | 762241-24-7[1] |

| Molecular Formula | C₅₁H₆₀N₁₀O₁₁[1] |

| Molar Mass | 989.100 g·mol⁻¹[1] |

| PubChem CID | 11636593[1] |

| ChEMBL ID | CHEMBL578918[1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the public domain. However, based on its use in biological assays, some practical information can be inferred.

Table 2: Physicochemical Properties of this compound

| Property | Value/Information |

| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO) for in vivo and in vitro experiments.[2] Specific quantitative solubility data in common solvents like water and ethanol (B145695) is not readily available. |

| Melting Point | Not explicitly reported in the reviewed literature. A standard capillary method would be suitable for its determination.[3][4] |

| Appearance | Information not available. |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of oxazole (B20620) precursors, their coupling to form a linear trimer, and a final macrolactamization reaction.[5]

Experimental Protocol: Synthesis of this compound[5][6]

A detailed, step-by-step protocol for the total synthesis of this compound is complex and beyond the scope of this guide. However, the key steps outlined in the literature involve:

-

Preparation of Oxazole Monomers: This involves the synthesis of substituted oxazole building blocks.

-

Linear Trimer Assembly: The oxazole monomers are coupled together to form a linear trimer.

-

Macrolactamization: The linear trimer undergoes an intramolecular cyclization to form the final macrocyclic structure of this compound.

For a detailed synthetic scheme and procedures, researchers are directed to the primary literature.[5][6]

Biological Activity and Pharmacology

This compound is a selective agonist for the galanin receptor 1 (GalR1), a G protein-coupled receptor (GPCR). It exhibits a much lower affinity for the galanin receptor 2 (GalR2).

Table 3: Pharmacological Data for this compound

| Parameter | Value | Species/System |

| Kᵢ for human GalR1 | 34.2 µM | Human (Bowes melanoma cells) |

| Affinity for GalR2 | No competition observed up to 100 µM | Rat (CHO-K1 cells) |

Mechanism of Action and Signaling Pathway

GalR1, upon activation by an agonist like this compound, couples to inhibitory G proteins of the Gi/o family.[7] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] Downstream of this, the mitogen-activated protein kinase (MAPK) pathway can be activated.[8]

Caption: GalR1 Signaling Pathway Activated by this compound.

Key Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for galanin receptors.

Protocol:

-

Cell Culture: Use cell lines stably expressing the galanin receptor of interest (e.g., Bowes melanoma cells for human GalR1).

-

Membrane Preparation: Prepare cell membrane fractions from the cultured cells.

-

Binding Reaction: Incubate the cell membranes with a radiolabeled galanin ligand (e.g., ¹²⁵I-galanin) and varying concentrations of this compound.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Calculate the Ki value for this compound from competitive binding curves.

Forced-Swim Test (Animal Model of Depression)

This test is used to assess the antidepressant-like effects of this compound.

Protocol:

-

Animal Subjects: Use rats or mice.

-

Drug Administration: Administer this compound or vehicle (e.g., 50% DMSO in saline) via intraperitoneal (i.p.) injection.

-

Test Procedure: Place the animal in a cylinder of water from which it cannot escape.

-

Behavioral Scoring: Record the duration of immobility during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.

Open-Field Test (Assessment of Locomotor Activity)

This test is used to evaluate the general locomotor activity of an animal and to rule out sedative or stimulant effects of a compound.

Protocol:

-

Animal Subjects: Use rats or mice.

-

Drug Administration: Administer this compound or vehicle i.p.

-

Test Arena: Place the animal in a large, open, and enclosed arena.

-

Data Collection: Track the animal's movement using an automated system or by manual observation, recording parameters such as distance traveled and time spent in different zones of the arena.

Formalin Test (Model of Inflammatory Pain)

This test is used to assess the analgesic properties of this compound in a model of persistent pain.

Protocol:

-

Animal Subjects: Use mice or rats.

-

Drug Administration: Administer this compound or vehicle i.p.

-

Induction of Pain: Inject a dilute solution of formalin into the plantar surface of the hind paw.

-

Behavioral Observation: Observe and quantify the amount of time the animal spends licking, biting, or flinching the injected paw. The test has two phases: an early, acute phase and a later, inflammatory phase.

Whole-Cell Patch-Clamp Electrophysiology

This technique can be used to study the effects of this compound on ion channel activity and neuronal excitability.

Protocol:

-

Tissue Preparation: Prepare acute brain slices or cultured neurons.

-

Recording Setup: Use a glass micropipette to form a high-resistance seal with the membrane of a neuron, and then rupture the membrane to gain electrical access to the cell's interior.

-

Data Acquisition: Record changes in membrane potential or ionic currents in response to the application of this compound.

-

Analysis: Analyze the effects of this compound on neuronal firing properties, synaptic transmission, and specific ion channel currents.

Caption: Experimental Workflow for Characterizing this compound.

Conclusion

This compound serves as a critical pharmacological tool for elucidating the complex roles of the galanin system, particularly through its selective agonism at the GalR1 receptor. Its utility in preclinical models of depression, pain, and epilepsy highlights the therapeutic potential of targeting this system. This technical guide provides a foundational resource for researchers aiming to utilize this compound in their studies, offering key data and methodologies to support further investigation into its properties and applications.

References

- 1. Solubility of gallic acid in liquid mixtures of (ethanol + water) from (293.15 to 318.15) K [inis.iaea.org]

- 2. researchgate.net [researchgate.net]

- 3. pennwest.edu [pennwest.edu]

- 4. thinksrs.com [thinksrs.com]

- 5. Synthesis of this compound: a nonpeptide galanin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of this compound: A nonpeptide galanin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Activation of Galanin Receptor 1 with M617 Attenuates Neuronal Apoptosis via ERK/GSK-3β/TIP60 Pathway After Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Galmic: A Non-Peptide Galanin Receptor Agonist

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides an in-depth technical overview of the discovery, synthesis, and biological characterization of Galmic, a non-peptide agonist of the galanin receptor 1 (GalR1). It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and a visualization of its mechanism of action.

Introduction: The Emergence of a Novel Galanin Ligand

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that modulates a variety of physiological processes, including seizure threshold, pain perception, and mood.[1][2] The development of small molecule ligands for galanin receptors has been a significant challenge in medicinal chemistry. This compound emerged from the screening of a combinatorial library designed based on the pharmacophores of the neuropeptide galanin and the tripeptidomimetic galnon.[1][2][3] This pioneering work led to the identification of this compound as a selective, non-peptide agonist for the GalR1 receptor, capable of penetrating the blood-brain barrier and exhibiting galanin-like effects in vivo.[1][4]

Quantitative Biological Data

This compound's biological activity has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Receptor Binding Affinity

| Receptor | Cell Line | Ligand | Ki (μM) |

| Human GalR1 | Bowes melanoma cells | This compound | 34.2[4][5][6] |

| Rat GalR2 | Chinese hamster ovary (CHO) cells | This compound | > 100 (no affinity)[5][6] |

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Species | Administration Route | Effective Dose | Observed Effect |

| Status Epilepticus | Rat | Intrahippocampal | 0.1 - 5 nmol | Dose-dependent attenuation of seizures[6][7] |

| Status Epilepticus | Rat | Intraperitoneal (i.p.) | 2 mg/kg | Significant attenuation of self-sustaining seizures[6][7] |

| Inflammatory Pain (Formalin Test) | Mouse | Intraperitoneal (i.p.) | ED50 Phase 1: 2.9 μmol/kg | Dose-dependent inhibition of flinching behavior[3] |

| Inflammatory Pain (Formalin Test) | Mouse | Intraperitoneal (i.p.) | ED50 Phase 2: 3.7 μmol/kg | Dose-dependent inhibition of flinching behavior[3] |

| Depression (Forced Swim Test) | Rat | Intraperitoneal (i.p.) | 15 mg/kg | 55% increase in activity, consistent with an antidepressant-like profile[8][9][10] |

Synthesis of this compound

The total synthesis of this compound involves a multi-step process, including the preparation of key building blocks and a final macrolactamization step.[1][2]

General Experimental Protocols

Peptide Coupling: To a stirred solution of the carboxylic acid (1 eq) and the trifluoroacetic acid (TFA) salt of the amine (1 eq) in N,N-dimethylformamide (DMF) (0.2 M) at -20°C, diphenylphosphine (B32561) azide (B81097) (1.2 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) (1.2 eq) and N-hydroxybenzotriazole (HOBt) (1.2 eq) were added, followed by the slow addition of N,N-diisopropylethylamine (DIEA) (3.6 eq).[1] The reaction mixture was stirred for 20 hours while warming to room temperature.[1] The solvent was evaporated, and the residue was dissolved in ethyl acetate (B1210297) (EtOAc) and extracted with 5% aqueous HCl, saturated NaHCO3 solutions, and brine.[1] The organic layer was dried over MgSO4 and concentrated. Purification was achieved by silica (B1680970) gel chromatography using an EtOAc/hexanes eluent.[1]

Hydrolysis of Methyl Esters (Method A): The methyl ester was dissolved in a 5% NaOH solution in ethanol (B145695) at 0°C.[1][4] After 10 minutes, the solution was acidified to pH 1 with a 5% HCl solution.[1][4] EtOAc was added, and the organic layer was separated, dried over MgSO4, and evaporated to yield the corresponding acid.[1][4]

Hydrolysis of Methyl Esters (Method B): The methyl ester was dissolved in acetone (B3395972) (0.1 M), and a solution of LiOH (1 eq) in H2O was added at 0°C.[1][4] After 10 minutes, the solution was acidified to pH 1 with a 5% HCl solution.[1][4] EtOAc was added, and the organic layer was separated, dried over MgSO4, and evaporated to yield the corresponding acid.[1][4]

Synthesis of Oxazole Building Blocks: To a stirred solution of the dipeptide (1 eq) in dichloromethane (B109758) (DCM) (0.1 M) at 0°C, Dess-Martin periodinane (1.5 eq) was added.[4] After 30 minutes, the ice bath was removed, and the mixture was stirred for an additional 4 hours at room temperature.[4] Saturated Na2S2O3 and NaHCO3 solutions were added, and stirring was continued for 45 minutes. The phases were separated, and the organic layer was washed with brine, dried over MgSO4, and concentrated.[4]

Biological Characterization: Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for galanin receptors.

Protocol:

-

Cell Culture: Stably transfected Chinese hamster ovary (CHO) cells expressing rat GalR2 and Bowes' melanoma cells expressing human GalR1 were cultured as previously described.[4]

-

Ligand: 0.2 nM porcine 125I-galanin was used as the radiotracer.[4]

-

Competition Binding: this compound was tested as a competitor at concentrations ranging from 10-8 to 10-4 M.[4]

-

Incubation: The radioligand binding assay was performed in 150 μl of binding buffer (50 mM Tris·HCl, pH 7.4/5 mM MgCl2/0.05% BSA) supplemented with protease inhibitors (50 μM leupeptin, 100 μM phenylmethanesulfonyl fluoride, and 2 μg/ml aprotinin).[4] Incubations were carried out at room temperature for 45 minutes.[4]

-

Termination and Detection: The reaction was terminated by rapid vacuum filtration through glass fiber filters. The filters were washed three times and counted in a γ counter.[4]

-

Data Analysis: Ki values were determined using Prism software.[4]

In Vivo Seizure Model (Status Epilepticus)

Objective: To evaluate the anticonvulsant effects of this compound.

Protocol:

-

Animal Model: Self-sustaining status epilepticus (SSSE) was induced in rats as previously described.

-

Drug Administration:

-

Endpoint: The duration and severity of seizures were monitored and quantified.[6][7]

In Vivo Inflammatory Pain Model (Formalin Test)

Objective: To assess the antinociceptive properties of this compound.

Protocol:

-

Animal Model: Male C57BL/6J mice were used.

-

Induction of Pain: 20 μl of 2.5% formalin was injected into the plantar surface of the right hind paw.[3]

-

Drug Administration: this compound, dissolved in 30% (vol/vol) DMSO, was administered i.p. 15 minutes before the formalin injection at doses ranging from 2.45 to 9.8 μmol/kg.[3]

-

Behavioral Assessment: The number of flinches of the injected paw was counted over a 60-minute period, divided into two phases: Phase 1 (0-9 min) and Phase 2 (10-60 min).[3]

In Vivo Depression Model (Forced Swim Test)

Objective: To investigate the antidepressant-like effects of this compound.

Protocol:

-

Animal Model: Male Sprague-Dawley rats were used.

-

Drug Administration: Rats were injected i.p. with either this compound (15 mg/kg, dissolved in 50% DMSO) or vehicle (50% DMSO) in a volume of 2 ml/kg.[2][4]

-

Test Procedure: Forty minutes after injection, rats were placed individually in a cylindrical glass container (48 cm tall, 21 cm in diameter) filled with water (25 ± 1°C) to a depth of 27 cm for a 10-minute test session.[2][4]

-

Behavioral Scoring: The sessions were videotaped, and the time spent in active behaviors (e.g., swimming, climbing) versus immobility was scored by an observer blinded to the treatment conditions.[2][4]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by acting as an agonist at the GalR1 receptor, which is a G-protein coupled receptor (GPCR).

GalR1 Signaling Pathway

Activation of GalR1 by this compound initiates a signaling cascade primarily through the inhibitory G-protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits released upon G-protein activation can also directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability. Furthermore, GalR1 activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway.

Caption: GalR1 Signaling Pathway Activated by this compound.

Experimental Workflow: From Discovery to In Vivo Testing

The journey of this compound from a library compound to a characterized in vivo tool involved a systematic workflow. This process began with the screening of a combinatorial library, followed by hit identification, synthesis, in vitro characterization, and finally, validation in various animal models.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, a nonpeptide galanin receptor agonist, affects behaviors in seizure, pain, and forced-swim tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of Galanin Receptor 1 with M617 Attenuates Neuronal Apoptosis via ERK/GSK-3β/TIP60 Pathway After Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel insights into the behavioral analysis of mice subjected to the forced-swim test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

A Technical Guide to Galmic's Affinity for Galanin Receptor Subtypes

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Galmic, a nonpeptide agonist for galanin receptors. It focuses on its binding affinity for the three primary galanin receptor subtypes (GALR1, GALR2, and GALR3), details the downstream signaling pathways of these receptors, and outlines the standard experimental protocols used to determine ligand affinity.

Introduction to this compound and Galanin Receptors

Galanin is a neuropeptide involved in a wide array of physiological processes, including pain, seizure thresholds, feeding, and cognitive behavior.[1] It exerts its effects through three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[2][3] The development of subtype-selective ligands is crucial for dissecting the specific functions of each receptor and for therapeutic targeting.

This compound is a nonpeptide, systemically active galanin receptor agonist developed to overcome the limitations of peptide-based ligands, such as poor stability and inability to cross the blood-brain barrier.[1][4] It was identified from a synthetic library built on a rigid scaffold designed to mimic the key pharmacophores of galanin.[1][5] This guide summarizes the binding characteristics of this compound and the associated methodologies for its study.

Binding Affinity Profile of this compound

Quantitative analysis of this compound's binding affinity has been performed using in vitro assays. The data reveals a clear preference for one receptor subtype.

Table 1: this compound Binding Affinity for Galanin Receptor Subtypes

| Receptor Subtype | Ligand | Parameter | Value (Ki) | Experimental System | Source(s) |

|---|---|---|---|---|---|

| GALR1 | This compound | Inhibitory Constant (Ki) | 34.2 µM | Recombinant | [1][4][5] |

| GALR2 | This compound | Inhibitory Constant (Ki) | Virtually no affinity | Recombinant | [1][5][6] |

| GALR3 | this compound | Inhibitory Constant (Ki) | Not explicitly reported, but selectivity profile suggests low to no affinity. | - | |

Note: The inhibitory constant (Ki) is a measure of a ligand's binding affinity for a receptor. A lower Ki value indicates a higher affinity.

Signaling Pathways of Galanin Receptors

The three galanin receptor subtypes couple to different G proteins, initiating distinct intracellular signaling cascades.[7] this compound, as a GALR1 agonist, primarily activates the Gi/o pathway.

GALR1 and GALR3 Signaling

GALR1 and GALR3 primarily couple to the inhibitory Gαi/o pathway.[2][8][9] Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) 3′,5′-monophosphate (cAMP) levels.[2][9] This pathway is associated with neuromodulatory functions such as hyperpolarization.[3]

Caption: GALR1/GALR3 Gαi/o-coupled signaling pathway.

GALR2 Signaling

In contrast, GALR2 mainly signals through the Gαq/11 pathway.[2][8][10] Ligand binding to GALR2 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[11] This cascade leads to an increase in intracellular calcium (Ca2+) levels and the activation of protein kinase C (PKC).[8][10][11]

Caption: GALR2 Gαq/11-coupled signaling pathway.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) for a compound like this compound is most commonly achieved through competitive radioligand binding assays.[12][13] This method measures the ability of an unlabeled test compound (the competitor) to displace a radiolabeled ligand from its target receptor.[12]

Key Materials

-

Receptor Source: Cell membrane preparations from stable cell lines (e.g., CHO, HEK293) expressing a single galanin receptor subtype (GALR1, GALR2, or GALR3).[12]

-

Radioligand: A high-affinity radiolabeled galanin, typically [¹²⁵I]-porcine galanin.[12]

-

Competitor Ligand: Unlabeled this compound of high purity.

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors to prevent ligand degradation.[14]

-

Filtration System: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to minimize non-specific binding.[12][14]

-

Detection: A gamma counter to measure radioactivity.[12]

Methodology

-

Membrane Preparation:

-

Culture cells expressing the target receptor subtype to high confluency.

-

Harvest the cells and lyse them via homogenization in a cold lysis buffer.

-

Isolate the crude membrane fraction through a series of centrifugation steps.[12][14]

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration. Store aliquots at -80°C.[14]

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant amount of the receptor membrane preparation to each well.[14]

-

Add increasing concentrations of unlabeled this compound to the designated "competitor" wells.

-

For control wells, add buffer for "total binding" and a high concentration of unlabeled native galanin for "non-specific binding" (NSB).[12]

-

Initiate the binding reaction by adding a fixed, low concentration of [¹²⁵I]-galanin to all wells.[12]

-

Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient duration (e.g., 60-90 minutes) to reach equilibrium.[12][14]

-

-

Separation and Detection:

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding for each concentration.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).[12]

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.[15]

-

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship: this compound's Receptor Selectivity

The binding data for this compound indicates a clear and logical preference among the galanin receptor subtypes. This selectivity is a key characteristic for its use as a pharmacological tool to investigate GALR1-specific functions.

Caption: Logical diagram of this compound's binding selectivity.

References

- 1. This compound, a nonpeptide galanin receptor agonist, affects behaviors in seizure, pain, and forced-swim tests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of this compound: A nonpeptide galanin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a nonpeptide galanin receptor agonist, affects behaviors in seizure, pain, and forced-swim tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Galanin Receptors and Ligands [frontiersin.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. biorxiv.org [biorxiv.org]

In Vitro Characterization of Galmic Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro characterization of Galmic, a non-peptide agonist of the galanin receptor 1 (GalR1). This compound serves as a valuable tool for studying the physiological roles of the galaninergic system and as a lead compound for the development of therapeutics targeting epilepsy, pain, and depression.[1][2][3] This document outlines its binding affinity, functional signaling pathways, and detailed protocols for key experimental assays.

Introduction to this compound

This compound is a systemically active, non-peptide small molecule that preferentially binds to the galanin receptor type 1 (GalR1).[1][2] It was identified from a combinatorial library based on the pharmacophores of galanin and the tripeptidometic galnon.[2] Its selectivity for GalR1 over GalR2 makes it a useful tool for dissecting the specific functions of this receptor subtype.[1][2]

Quantitative Bioactivity Data

The in vitro bioactivity of this compound has been characterized through various assays to determine its binding affinity and functional potency. The following tables summarize the key quantitative data.

| Parameter | Receptor Subtype | Cell Line | Value | Assay Type |

| Ki (Inhibition Constant) | Human GalR1 | Bowes Melanoma | 34.2 µM | Radioligand Competition Binding |

| Ki (Inhibition Constant) | Rat GalR2 | CHO-K1 | > 100 µM | Radioligand Competition Binding |

Table 1: this compound Receptor Binding Affinity. This table summarizes the binding affinity of this compound for human GalR1 and rat GalR2 receptors as determined by competitive radioligand binding assays. Data sourced from Bartfai et al., 2004.[2]

| Functional Parameter | Assay | Cell Line | Reported Effect | EC50/IC50 |

| Agonist Activity | cAMP Inhibition | CHO-hGalR1 | Inhibition of forskolin-stimulated cAMP production | Not explicitly reported |

| Agonist Activity | GIRK Channel Activation | HEK293 co-expressing GalR1 and GIRK channels | Activation of inwardly rectifying potassium currents | Not explicitly reported |

| Signaling Pathway Activation | ERK1/2 Phosphorylation | HNSCC cells transduced with GalR1 | Stimulation of ERK1/2 phosphorylation | Not explicitly reported |

Table 2: Functional Bioactivity of this compound. This table outlines the functional effects of this compound on downstream signaling pathways upon activation of GalR1. While the agonistic effects are documented, specific EC50/IC50 values for this compound in these functional assays are not consistently reported in the public domain.

Signaling Pathways and Experimental Workflows

This compound exerts its effects by activating GalR1, a G protein-coupled receptor (GPCR) predominantly coupled to inhibitory Gαi/o proteins. This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase and the activation of G protein-gated inwardly rectifying potassium (GIRK) channels. There is also evidence for GalR1-mediated activation of the MAPK/ERK signaling pathway.

GalR1 Signaling Pathway

Experimental Workflow for In Vitro Characterization

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for GalR1 by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes from cells expressing the galanin receptor of interest (e.g., Bowes melanoma cells for human GalR1 or transfected CHO-K1 cells for other subtypes).

-

Radioligand: [¹²⁵I]-labeled galanin.

-

Competitor: this compound.

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA, and protease inhibitors.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the target receptor.

-

Homogenize cells in a hypotonic lysis buffer and pellet the membranes by centrifugation.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add binding buffer, [¹²⁵I]-galanin (final concentration ~0.2 nM), and cell membranes.

-

Non-specific Binding: Add binding buffer, [¹²⁵I]-galanin, a high concentration of unlabeled galanin (e.g., 1 µM), and cell membranes.

-

Competition: Add binding buffer, [¹²⁵I]-galanin, varying concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁴ M), and cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a key downstream effect of GalR1 activation.

Materials:

-

Cells: CHO-K1 cells stably expressing human GalR1.

-

Stimulation Buffer: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

Forskolin (B1673556): An adenylyl cyclase activator.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Culture: Seed CHO-hGalR1 cells in a 96-well plate and culture overnight.

-

Assay:

-

Replace the culture medium with stimulation buffer and incubate for 30 minutes at 37°C.

-

Add varying concentrations of this compound and incubate for 15 minutes at 37°C.

-

Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) and incubate for a further 15-30 minutes at 37°C.

-

-

Detection:

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the IC50 value for the inhibition of forskolin-stimulated cAMP production using non-linear regression.

-

G Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Activation Assays

Activation of GIRK channels by GalR1 can be measured directly by electrophysiology or indirectly using a thallium flux assay.

Materials:

-

Cells: HEK293 cells co-transfected with cDNAs for GalR1 and the desired GIRK channel subunits (e.g., GIRK1/2).

-

Internal Solution (Pipette): High potassium concentration (e.g., 140 mM KCl), EGTA, Mg-ATP, and GTP.

-

External Solution (Bath): Physiological salt solution (e.g., Tyrode's solution).

-

Patch-Clamp Setup: Amplifier, digitizer, and data acquisition software.

Procedure:

-

Cell Preparation: Use transfected cells 24-48 hours post-transfection.

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a negative membrane potential (e.g., -80 mV).

-

Apply voltage ramps or steps to measure baseline currents.

-

Perfuse the cell with the external solution containing varying concentrations of this compound.

-

-

Data Analysis:

-

Measure the change in the inward current in response to this compound.

-

Plot the current amplitude against the log concentration of this compound.

-

Determine the EC50 value for GIRK channel activation using a non-linear regression fit.

-

Materials:

-

Cells: HEK293 cells stably expressing GalR1 and GIRK channels.

-

Thallium-sensitive fluorescent dye: (e.g., FluxOR™ Thallium Detection Kit).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS).

-

Stimulus Buffer: HBSS containing thallium sulfate.

-

Fluorescence Plate Reader.

Procedure:

-

Cell Plating: Seed cells in a 96- or 384-well plate.

-

Dye Loading: Load the cells with the thallium-sensitive dye according to the manufacturer's instructions.

-

Assay:

-

Add varying concentrations of this compound to the wells.

-

Use the plate reader to establish a baseline fluorescence reading.

-

Add the thallium-containing stimulus buffer to all wells.

-

Immediately begin kinetic fluorescence readings.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase, which is proportional to thallium influx through the activated GIRK channels.

-

Plot the rate of fluorescence change against the log concentration of this compound.

-

Determine the EC50 value using non-linear regression.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines if this compound treatment leads to the phosphorylation and activation of ERK1/2.

Materials:

-

Cells: Cells expressing GalR1 (e.g., transduced HNSCC cells).

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Antibodies: Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. HRP-conjugated secondary antibody.

-

SDS-PAGE and Western Blotting Equipment.

-

Chemiluminescent Substrate.

-

Imaging System.

Procedure:

-

Cell Treatment:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

-

Treat cells with varying concentrations of this compound for a specific time (e.g., 5-15 minutes).

-

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with the primary antibody against total ERK1/2 to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal.

-

Plot the normalized p-ERK levels against the log concentration of this compound to determine the EC50.

-

Conclusion

This compound is a selective GalR1 agonist with micromolar binding affinity. Its in vitro bioactivity is characterized by the inhibition of adenylyl cyclase and activation of GIRK channels, consistent with GalR1's coupling to Gαi/o proteins. The provided protocols offer a framework for the detailed characterization of this compound and other GalR1 modulators, which is essential for advancing our understanding of the galaninergic system and for the development of novel therapeutics. Further studies are warranted to determine the precise EC50 values for this compound's functional activities and to fully elucidate its role in the MAPK/ERK signaling pathway.

References

- 1. This compound, a nonpeptide galanin receptor agonist, affects behaviors in seizure, pain, and forced-swim tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a nonpeptide galanin receptor agonist, affects behaviors in seizure, pain, and forced-swim tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Galmic's Modulation of Neuronal Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galmic, a selective, non-peptide agonist for the Galanin Receptor 1 (GalR1), has emerged as a significant modulator of neuronal plasticity. This technical guide provides an in-depth analysis of this compound's role, focusing on its mechanism of action in suppressing long-term potentiation (LTP), a cellular correlate of learning and memory. This document summarizes key quantitative data, details experimental methodologies for studying this compound's effects, and presents signaling pathways and experimental workflows through diagrams for enhanced clarity.

Introduction to this compound and Neuronal Plasticity

Neuronal plasticity, the ability of the nervous system to change its structure and function in response to experience, is fundamental to learning, memory, and cognitive function. A key cellular mechanism underlying neuronal plasticity is long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.

Galanin, a neuropeptide widely distributed in the central nervous system, and its receptors play a crucial role in modulating neuronal excitability and plasticity. This compound acts as a selective agonist at the GalR1 subtype, offering a tool to dissect the specific contributions of this receptor to neuronal processes.[1] Studies have demonstrated that this compound exerts inhibitory effects on neuronal plasticity, primarily through the suppression of LTP in the hippocampus, a brain region critical for memory formation.[2][3]

Quantitative Data on this compound's Interaction with GalR1

The affinity and in vitro activity of this compound have been characterized in several studies. This information is crucial for designing and interpreting experiments aimed at understanding its biological function.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 34.2 µM | Human GalR1 | [2][3][4][5] |

| In Vitro Concentration for LTP Suppression | 1 µM | Mouse Dentate Gyrus Slices | [2][4] |

Mechanism of Action: this compound-Mediated Suppression of LTP

This compound's inhibitory effect on LTP is initiated by its binding to GalR1, a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events that ultimately dampen the synaptic strengthening characteristic of LTP.

Signaling Pathway

Activation of GalR1 by this compound leads to the activation of an associated inhibitory G-protein (Gαi/o). This initiates a signaling cascade that includes:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of cyclic AMP (cAMP).

-

Decreased Protein Kinase A (PKA) Activity: The decrease in cAMP levels results in reduced activation of Protein Kinase A (PKA), a key enzyme in many cellular processes, including synaptic plasticity.

-

Reduced CREB Phosphorylation: PKA is a primary kinase responsible for phosphorylating the transcription factor cAMP response element-binding protein (CREB). Reduced PKA activity therefore leads to decreased phosphorylation of CREB at its serine 133 residue.

-

Suppression of LTP: The inhibition of the cAMP/PKA/CREB signaling pathway is a key molecular mechanism underlying this compound's suppression of the late phase of LTP (L-LTP), which is dependent on gene expression and protein synthesis. Furthermore, reduced PKA activity can also impact the early phase of LTP (E-LTP) by affecting the phosphorylation state and function of AMPA receptors. Specifically, PKA-mediated phosphorylation of the GluA1 subunit of AMPA receptors at Serine 845 is known to increase their open probability. A reduction in this phosphorylation event would lead to decreased AMPA receptor function and, consequently, an impaired induction of LTP.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in modulating neuronal plasticity.

In Vitro Electrophysiology: Long-Term Potentiation in Hippocampal Slices

This protocol describes the induction and recording of LTP in the dentate gyrus of mouse hippocampal slices and the application of this compound to study its effects.

1. Slice Preparation:

-

Anesthetize a C57BL/6 mouse with isoflurane (B1672236) and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) slicing solution containing (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 3 MgCl2, and 1 CaCl2.

-

Cut 400 µm thick horizontal slices containing the hippocampus using a vibratome.

-

Transfer slices to a holding chamber with standard aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 1.3 MgCl2, and 2.5 CaCl2) oxygenated with 95% O2 / 5% CO2 at 32°C for at least 1 hour to recover.

2. Electrophysiological Recording:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the medial perforant path and a recording electrode in the granule cell layer of the dentate gyrus.

-

Deliver baseline test pulses (0.1 ms (B15284909) duration) every 30 seconds to evoke field excitatory postsynaptic potentials (fEPSPs). Adjust the stimulation intensity to elicit an fEPSP amplitude that is 30-40% of the maximal response.

-

Record a stable baseline for at least 20 minutes.

3. Drug Application:

-

Prepare a stock solution of this compound in DMSO and dilute it to the final concentration of 1 µM in aCSF just before use. The final DMSO concentration should not exceed 0.1%.

-

Bath-apply this compound for 20 minutes prior to LTP induction and maintain its presence throughout the recording. A vehicle control (aCSF with 0.1% DMSO) should be run in parallel.

4. LTP Induction and Recording:

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval.

-

Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.

5. Data Analysis:

-

Measure the slope of the fEPSP.

-

Normalize the fEPSP slopes to the average baseline value.

-

Compare the degree of potentiation between the this compound-treated and vehicle-treated slices.

In Vivo Administration of this compound

This protocol outlines the procedure for intraperitoneal (i.p.) injection of this compound in mice for behavioral or in vivo electrophysiological studies.

1. Preparation of this compound Solution:

-

Dissolve this compound in a vehicle suitable for in vivo use, such as a solution of 10-30% DMSO in sterile saline.

-

The final concentration should be calculated based on the desired dosage (e.g., 15 mg/kg) and the injection volume (typically 10 µl/g of body weight).

2. Injection Procedure:

-

Gently restrain the mouse.

-

Lift the mouse by the scruff of the neck to expose the abdomen.

-

Insert a 27-gauge needle into the lower abdominal quadrant, being careful to avoid the midline and internal organs.

-

Aspirate briefly to ensure the needle is not in a blood vessel.

-

Slowly inject the this compound solution.

-

Return the mouse to its home cage and monitor for any adverse reactions.

Conclusion and Future Directions

This compound serves as a valuable pharmacological tool to investigate the role of GalR1 in neuronal plasticity. Its mechanism of action, involving the suppression of the cAMP/PKA/CREB signaling pathway, provides a clear framework for understanding how galanin signaling can modulate learning and memory processes at the cellular level. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to further elucidate the intricate roles of this compound and GalR1 in both physiological and pathological conditions of the brain.

Future research should focus on the downstream targets of the this compound-GalR1 signaling cascade that are directly involved in the structural and functional changes associated with LTP, such as the regulation of AMPA receptor trafficking and spine morphology. Furthermore, exploring the therapeutic potential of targeting the GalR1 system in neurological disorders characterized by aberrant neuronal plasticity is a promising avenue for drug development.

References

- 1. Impairment of Memory Consolidation by Galanin Correlates with In-Vivo Inhibition of Both LTP and CREB Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impairment of memory consolidation by galanin correlates with in vivo inhibition of both LTP and CREB phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientifica.uk.com [scientifica.uk.com]

- 4. Synaptic plasticity via receptor tyrosine kinase/G-protein-coupled receptor crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of galanin receptor 1 and galanin receptor 2 activation in synaptic plasticity associated with 3',5'-cyclic AMP response element-binding protein phosphorylation in the dentate gyrus: studies with a galanin receptor 2 agonist and galanin receptor 1 knockout mice. | Sigma-Aldrich [merckmillipore.com]

Foundational Research on Galanin and its Role in Seizure Control: A Technical Overview

Introduction

Intensive research into the molecular underpinnings of epilepsy has identified the neuropeptide galanin and its receptors as a promising target for novel anticonvulsant therapies. This technical guide synthesizes foundational research in this area, focusing on the mechanisms of action, experimental evidence from key preclinical studies, and the potential for therapeutic development. While the term "Galmic" does not correspond to a known compound in published scientific literature, it is plausible that this refers to research into the galanin system for seizure modulation. This document will proceed under that assumption, providing a detailed overview for researchers, scientists, and drug development professionals.

Galanin is a neuropeptide widely distributed throughout the central nervous system that exerts its effects through three G-protein coupled receptors: GalR1, GalR2, and GalR3. The activation of these receptors, particularly GalR1, has been shown to have a predominantly inhibitory effect on neuronal excitability, making it a key area of interest for seizure control.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the role of galanin and its analogues in seizure control. These studies primarily utilize rodent models of epilepsy.

Table 1: Effects of Galanin Receptor Agonists on Seizure Threshold

| Compound | Animal Model | Seizure Induction Method | Dosage | Effect on Seizure Threshold | Reference |

| Galanin (intracerebroventricular) | Rat | Kainic Acid | 1 nmol | Increased latency to seizure onset by 50% | |

| Galnon (non-peptide agonist) | Mouse | Pentylenetetrazol (PTZ) | 10 mg/kg | Increased PTZ dose required to induce seizures by 30% | |

| NAX-5055 (GalR1 agonist) | Rat | Amygdala Kindling | 5 mg/kg, i.p. | Reduced seizure duration by 60% and severity by 45% |

Table 2: Impact of Galanin Receptor Modulation on Seizure Frequency

| Intervention | Animal Model | Epilepsy Model | Duration of Treatment | Change in Seizure Frequency | Reference |

| AAV-mediated galanin overexpression | Mouse | Kainic Acid-induced epilepsy | 4 weeks | 70% reduction in spontaneous recurrent seizures | |

| GalR2 knockout | Mouse | Pilocarpine-induced status epilepticus | N/A | 40% increase in seizure frequency |

Key Experimental Protocols

1. Amygdala Kindling Model for Seizure Susceptibility

This protocol is used to model temporal lobe epilepsy and assess the effects of potential anticonvulsant compounds.

-

Subjects: Adult male Sprague-Dawley rats.

-

Surgical Procedure: Rats are anesthetized, and a bipolar electrode is stereotaxically implanted into the basolateral amygdala.

-

Kindling Stimulation: After a recovery period, a constant current is delivered to the amygdala once daily. The initial stimulus is a 1-second train of 60 Hz pulses.

-

Seizure Scoring: Seizure severity is scored according to the Racine scale (Stage 1: facial clonus; Stage 5: rearing and falling with generalized tonic-clonic seizures).

-

Drug Administration: The compound of interest (e.g., a galanin agonist) is administered intraperitoneally at a specified time before each kindling stimulation.

-

Outcome Measures: The primary endpoints are the rate of kindling acquisition (number of stimulations to reach a Stage 5 seizure) and the afterdischarge threshold (the minimum current required to elicit an afterdischarge).

2. Kainic Acid-Induced Spontaneous Recurrent Seizures

This protocol models chronic epilepsy with spontaneous seizures.

-

Subjects: Adult C57BL/6 mice.

-

Induction of Status Epilepticus: Mice are injected with kainic acid (20-30 mg/kg, i.p.) to induce status epilepticus (SE). SE is defined as continuous seizure activity for at least 30 minutes.

-

Video-EEG Monitoring: Following a latent period of 2-3 weeks after SE, mice are implanted with cortical electrodes for continuous video-electroencephalography (EEG) monitoring.

-

Intervention: This can involve viral vector-mediated gene delivery to overexpress galanin or chronic administration of a galanin-related compound.

-

Data Analysis: The frequency, duration, and severity of spontaneous recurrent seizures are quantified over a baseline period and compared to the post-intervention period.

Signaling Pathways and Experimental Workflows

Galanin Signaling Pathway in Neuronal Inhibition

Exploratory Studies of Galmic in Preclinical Pain Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galmic (galanin-like compound) is a non-peptide small molecule agonist with preferential affinity for the galanin receptor 1 (GalR1).[1][2][3] Galanin, a neuropeptide widely distributed in the nervous system, plays a complex and multifaceted role in the modulation of pain.[4][5] The development of small molecule agonists like this compound offers a promising avenue for exploring the therapeutic potential of targeting the galaninergic system for the treatment of various pain states. This technical guide provides an in-depth overview of the preclinical exploratory studies of this compound in various pain models, focusing on its mechanism of action, efficacy data, and the experimental protocols used for its evaluation.

Mechanism of Action and Signaling Pathway

This compound exerts its effects primarily through the activation of GalR1.[1][2][3] GalR1 is a G-protein coupled receptor (GPCR) that is predominantly coupled to inhibitory Gαi/o proteins.[6] Upon activation by an agonist such as this compound, GalR1 initiates a signaling cascade that ultimately leads to the inhibition of neuronal excitability and neurotransmitter release, contributing to its analgesic effects.

The key downstream signaling events following this compound-induced GalR1 activation include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

-

Modulation of Ion Channel Activity: The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane.

-

Inhibition of Protein Kinase A (PKA): The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key enzyme involved in the phosphorylation of various downstream targets that contribute to neuronal sensitization and pain signaling.[5][7]

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway: GalR1 activation can also influence the MAPK/ERK signaling pathway, which is involved in the regulation of gene expression and neuronal plasticity related to chronic pain.[6]

Data Presentation: Efficacy of this compound in Pain Models

The analgesic potential of this compound has been primarily investigated in inflammatory pain models. The following tables summarize the available quantitative data.

Table 1: Efficacy of this compound in the Formalin Test

| Phase | Parameter | Vehicle (30% DMSO) | This compound (2.45 µmol/kg, i.p.) | This compound (4.9 µmol/kg, i.p.) | This compound (9.8 µmol/kg, i.p.) |

| Phase 1 (0-5 min) | Total Flinches | ~100 | Significant Reduction | Significant Reduction | Potent Inhibition |

| ED₅₀ | - | \multicolumn{3}{c | }{2.9 µmol/kg } | ||

| Phase 2 (15-60 min) | Total Flinches | ~250 | Significant Reduction | Significant Reduction | Potent Inhibition |

| ED₅₀ | - | \multicolumn{3}{c | }{3.7 µmol/kg } |

Data synthesized from available literature.[1][3] The exact number of flinches for the vehicle group can vary between studies.

Table 2: Inferred Efficacy of this compound in Other Pain Models

| Pain Model | Expected Outcome with this compound (as a GalR1 agonist) | Rationale |

| Hot Plate Test (Thermal Nociception) | Increased latency to paw licking or jumping. | Selective GalR1 agonists have been shown to decrease sensitivity to thermal stimulation when administered centrally.[5] |

| Chronic Constriction Injury (CCI) Model (Neuropathic Pain) | Attenuation of mechanical allodynia and thermal hyperalgesia. | High doses of mixed GalR1/GalR2 agonists show antiallodynic effects in neuropathic pain models, an effect attributed to GalR1 activation.[4] Selective GalR1 agonists also show antinociceptive effects in neuropathic pain models.[7] |

Note: Direct experimental data for this compound in the hot plate and CCI models is not currently available in the public domain. The expected outcomes are based on the known pharmacology of GalR1 agonists.

Experimental Protocols

Detailed methodologies for the key preclinical pain models used to evaluate this compound and other GalR1 agonists are provided below.

Formalin Test

This model assesses inflammatory pain and is characterized by a biphasic pain response.

Experimental Workflow:

Detailed Protocol:

-

Animals: Male C57BL/6 mice (20-25 g) are commonly used.

-

Acclimatization: Animals are placed in individual transparent observation chambers for at least 30 minutes before the experiment to allow for acclimatization to the testing environment.

-

Drug Administration: this compound or vehicle (e.g., 30% DMSO in saline) is administered intraperitoneally (i.p.) at the desired dose and volume (typically 10 ml/kg).

-

Formalin Injection: 15 minutes after drug administration, 20 µl of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.

-

Observation and Scoring: Immediately after the formalin injection, the animal is returned to the observation chamber. The cumulative time spent licking or biting the injected paw, or the number of flinches, is recorded for two distinct periods:

-

Phase 1 (Early Phase): 0-5 minutes post-injection, reflecting acute nociceptive pain.

-

Phase 2 (Late Phase): 15-60 minutes post-injection, representing inflammatory pain.

-

-

Data Analysis: The total time or number of flinches in each phase is calculated and compared between the this compound-treated and vehicle-treated groups.

Hot Plate Test

This model is used to assess thermal nociception, primarily mediated by central analgesic mechanisms.

Experimental Workflow:

Detailed Protocol:

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Animals: Rats or mice are used.

-

Baseline Measurement: Each animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

-

Drug Administration: this compound or vehicle is administered via the desired route (e.g., i.p., intrathecal).

-

Post-Treatment Measurement: At various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), the latency to the nociceptive response is measured again.

-

Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Chronic Constriction Injury (CCI) Model

This is a widely used model of neuropathic pain that mimics peripheral nerve damage.

Experimental Workflow:

Detailed Protocol:

-

Animals: Adult male Sprague-Dawley rats (200-250 g) are commonly used.

-

Surgical Procedure:

-

The animal is anesthetized (e.g., with isoflurane).

-

The common sciatic nerve of one leg is exposed at the mid-thigh level.

-

Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

-

The muscle and skin are then closed in layers.

-

-

Post-Operative Care: Animals are allowed to recover for several days to a week, during which time neuropathic pain behaviors develop.

-

Assessment of Neuropathic Pain:

-

Mechanical Allodynia: The paw withdrawal threshold to a non-noxious mechanical stimulus is measured using von Frey filaments. A decrease in the withdrawal threshold in the ligated paw compared to the contralateral paw indicates mechanical allodynia.

-

Thermal Hyperalgesia: The paw withdrawal latency to a thermal stimulus (e.g., radiant heat) is measured. A decrease in withdrawal latency indicates thermal hyperalgesia.

-

-

Drug Testing: Once stable neuropathic pain is established, baseline pain thresholds are measured. This compound or vehicle is then administered, and pain thresholds are reassessed at various time points post-administration.

-

Data Analysis: Changes in paw withdrawal threshold (mechanical) or latency (thermal) from baseline are calculated and compared between treatment groups.

Conclusion

The available preclinical data strongly suggest that this compound, as a GalR1 agonist, holds significant potential as an analgesic agent, particularly in the context of inflammatory pain.[1][2][3] Its mechanism of action, involving the inhibition of key signaling pathways that contribute to neuronal sensitization, provides a solid rationale for its further development. While direct evidence in thermal and neuropathic pain models is still needed, the established role of GalR1 in these modalities suggests that this compound is likely to be effective. Future studies should focus on confirming the efficacy of this compound in a broader range of pain models, establishing a clear dose-response relationship for different pain types, and further elucidating the downstream molecular targets of GalR1 activation in nociceptive pathways. This comprehensive approach will be crucial for translating the promising preclinical findings of this compound into potential clinical applications for the management of pain.

References

- 1. This compound, a nonpeptide galanin receptor agonist, affects behaviors in seizure, pain, and forced-swim tests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a nonpeptide galanin receptor agonist, affects behaviors in seizure, pain, and forced-swim tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Galanin receptor 1 plays an antinociceptive effect via inhibiting PKA activation in the nucleus accumbens of rats with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Antidepressant Potential of Galmic: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preliminary findings supporting the investigation of Galmic, a nonpeptide galanin receptor agonist, as a potential therapeutic agent for depression. This compound exhibits selective affinity for the galanin receptor 1 (GalR1), a G-protein coupled receptor implicated in mood regulation. Preclinical evidence, primarily from rodent models, demonstrates that this compound elicits antidepressant-like effects. This whitepaper consolidates the available quantitative data, details the experimental protocols utilized in these foundational studies, and visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and to guide future research and development efforts.

Introduction

Major depressive disorder (MDD) is a prevalent and debilitating psychiatric condition, and a significant portion of patients exhibit an inadequate response to currently available antidepressant therapies. This highlights the urgent need for novel therapeutic strategies that target alternative neurobiological pathways. The galanin system, comprising the neuropeptide galanin and its three receptor subtypes (GalR1, GalR2, and GalR3), has emerged as a promising area of investigation for mood disorders.[1][2][3] Galanin is involved in a wide array of physiological functions, including mood, cognition, and stress responses.[4][5] Notably, the activation of GalR1 has been linked to pro-depressant effects, while GalR2 activation is associated with antidepressant-like responses.[1][2][6]

This compound is a systemically active, nonpeptide small molecule that acts as a GalR1 agonist.[4][6][7] Its development was motivated by the need for more drug-like compounds to probe the therapeutic potential of the galanin system, a challenge that had been unmet by random screening of large chemical libraries.[4][7] This document synthesizes the initial preclinical data on this compound, focusing on its antidepressant-like profile.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical investigations of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ki (μM) | Species | Assay Type | Reference |

| GalR1 | 34.2 | Rat | Radioligand Binding Assay | [4][6][7] |

| GalR2 | No significant affinity | Rat | Radioligand Binding Assay | [4][6][7] |

Table 2: Efficacy of this compound in Preclinical Behavioral Models of Depression

| Behavioral Test | Species | Dose | Route of Administration | Key Finding | Reference |

| Forced Swim Test | Mouse | 15 mg/kg | Intraperitoneal (i.p.) | 55% increase in active time (swimming/climbing) | [4] |

| Open Field Test | Rat | 15 mg/kg | Intraperitoneal (i.p.) | Significant reduction in locomotor activity | [4] |

Experimental Protocols

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.

-

Membrane Preparation: Membranes are prepared from CHO (Chinese Hamster Ovary) cells stably expressing the rat GalR1 or GalR2 receptor.

-